molecular formula C16H20O3 B3109649 6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione CAS No. 174484-83-4

6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B3109649
CAS RN: 174484-83-4
M. Wt: 260.33 g/mol
InChI Key: KUZRAHJZIVPAGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction, as well as the mechanism by which it occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and pyrans derivatives have been identified as possessing a broad spectrum of pharmacological activities. Research indicates that compounds within this class play a crucial role in biochemistry due to their diverse applications. The study highlights the significance of six-membered heterocyclic compounds, like 2H-pyran and 4H-pyrans, which are essential in various biological activities and continue to attract scientific interest for their potential in drug design and synthesis (Asif & Imran, 2019).

Hybrid Catalysts in Synthesis of Pyran Derivatives

The synthesis of pyran derivatives, including those structurally related to 6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione, has been extensively explored using hybrid catalysts. These catalysts facilitate the development of compounds with medicinal and pharmaceutical significance, indicating a broad range of synthetic applications. This approach underscores the versatility and potential of pyran scaffolds in creating bioactive molecules (Parmar, Vala, & Patel, 2023).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles, sharing a conceptual framework with pyran derivatives for their applications in dyes and organic electronics, demonstrate the impact of structural manipulation on optical properties. This research illustrates the potential for compounds within the pyran family to be utilized in high-performance materials and devices, highlighting the importance of understanding their chemical reactivity and properties (Grzybowski & Gryko, 2015).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it exerts this effect at the molecular level .

Safety and Hazards

This section would detail any risks associated with handling or exposure to the compound, as well as appropriate safety precautions .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

6-(2-phenylethyl)-6-propyloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-9-16(12-14(17)11-15(18)19-16)10-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZRAHJZIVPAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=O)CC(=O)O1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione
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6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 3
6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione
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6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
6-(2-phenylethyl)-6-propyldihydro-2H-pyran-2,4(3H)-dione

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